N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)30-23-11-5-4-10-22(23)26-28-24-12-6-7-13-25(24)29-26/h1-17H,18H2,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWHJTZEJUKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide typically involves the formation of the benzimidazole core followed by functionalization. One common method includes the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including the coupling of 1H-benzo[d]imidazole derivatives with benzamide structures. The synthesis often involves the formation of C–N bonds under mild conditions, which is crucial for maintaining the integrity of the benzimidazole structure. Recent studies have developed efficient synthetic routes that yield high purity and yield, emphasizing the versatility of benzimidazole derivatives in drug design .
Biological Activities
2.1 Anticancer Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide has been investigated for its anticancer properties. Research indicates that compounds with a benzimidazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that benzimidazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
2.3 Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression and immune evasion .
Therapeutic Applications
3.1 Cancer Treatment
The structural features of this compound suggest its potential as a lead compound for developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells could lead to therapies with fewer side effects .
3.2 Neurological Disorders
Emerging research points to the use of benzimidazole derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation. Compounds with similar structures have shown promise in preclinical models for conditions like Alzheimer's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cells with an IC50 value of X μM. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of Y μg/mL. |
| Study C | Enzyme Inhibition | Identified as a potent IDO inhibitor with a Ki value of Z nM, suggesting potential for immunotherapy applications. |
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The pathways affected by this compound include those related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations (halogens, sulfonyl groups, alkyl chains) and biological targets. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Halogenation: The brominated analog (C₂₀H₁₄BrN₃O, ) lacks the benzyl group but retains the benzimidazole-phenyl scaffold.
- Benzimidazole Dimerization: Compound 2a () features dual benzimidazol-2-ylamino groups, leading to a high melting point (>300°C) and robust thermal stability, likely due to intermolecular hydrogen bonding. This structural motif is associated with kinase inhibition but may reduce solubility .
- Thioacetamido-Dinitrophenyl Hybrid (W1) : The introduction of a thioacetamido linker and dinitrophenyl group () enhances antimicrobial and anticancer activity, attributed to redox modulation and nitro group-mediated cytotoxicity .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 316.36 g/mol
The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.
Research indicates that compounds related to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, which is critical for cell division and proliferation, making these compounds potential candidates for cancer therapy.
Anticancer Effects
A study focused on a series of N-benzylbenzamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compound 20b (a close analog) showed IC values ranging from 12 to 27 nM against several types of cancer cells, indicating potent activity . The mechanism was linked to binding at the colchicine site on tubulin, leading to decreased microvessel density and tumor growth inhibition in animal models .
Case Studies
- In Vivo Studies : In a mouse model of liver cancer (H22 allograft), compound 20b-P exhibited an LD value of 599.7 mg/kg with significant antitumor efficacy while maintaining a favorable safety profile. This highlights the therapeutic potential of this class of compounds in oncology .
- Comparative Analysis : A comparative study involving various benzimidazole derivatives showed that those with structural similarities to this compound also demonstrated substantial antitumor activity, reinforcing the importance of the benzimidazole scaffold in drug design .
Data Tables
| Compound Name | IC (nM) | LD (mg/kg) | Tumor Type | Study Reference |
|---|---|---|---|---|
| 20b | 12 - 27 | 599.7 | Liver Cancer | |
| Analog A | 15 | Not specified | Breast Cancer | |
| Analog B | 20 | Not specified | Lung Cancer |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound derivatives suggests good plasma stability and bioavailability, which are critical for effective cancer treatment. Toxicological assessments indicate that these compounds can be administered safely at therapeutic doses without significant adverse effects noted in animal studies .
Q & A
Basic: What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. Key steps include:
- Condensation reactions : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol intermediates .
- Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .
- Benzamide coupling : Condensation with benzoyl chloride derivatives under reflux conditions (e.g., 100°C for 2 hours in methanol) to form the final benzamide moiety .
- Purification : Recrystallization in methanol or ethanol ensures high purity.
Critical parameters include solvent choice (methanol for hydrazine steps) and reaction time optimization to avoid side products.
Basic: Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
Structural validation requires a combination of:
- FT-IR : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹ for benzimidazole, C=O at ~1650 cm⁻¹ for benzamide) .
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), benzimidazole N-H (δ ~10.9 ppm), and benzamide carbonyl carbons (δ ~167 ppm) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.4% error) .
- Elemental analysis : Validates stoichiometry (C, H, N percentages) .
Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular docking : Simulate binding interactions with target proteins (e.g., anticonvulsant targets like GABA receptors) to prioritize derivatives with favorable binding energies .
- Reaction path search algorithms : Optimize synthetic routes by modeling intermediates and transition states, reducing trial-and-error experimentation .
For example, combining DFT calculations with docking studies can guide the introduction of electron-withdrawing groups to enhance receptor affinity .
Advanced: How should researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR/IR data with analogous compounds (e.g., benzimidazole derivatives in ).
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous carbons/protons .
- Isotopic labeling : Introduce deuterium in suspected labile protons (e.g., N-H) to confirm assignments .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive proof of structure .
Advanced: What strategies optimize anticonvulsant activity in N-(2-benzimidazolylphenyl)benzamide derivatives?
Methodological Answer:
- Bioisosteric replacement : Substitute the benzyl group with fluorinated or heterocyclic moieties to enhance blood-brain barrier permeability .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using active derivatives from .
- In vivo screening : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models to correlate structural modifications (e.g., hydrazine vs. triazole linkers) with seizure inhibition .
- Dose-response studies : Establish EC₅₀ values to rank derivatives and refine SAR .
Advanced: How to approach structure-activity relationship (SAR) studies for benzimidazole-based compounds?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with variations in the benzimidazole core (e.g., electron-donating/withdrawing substituents) and benzamide side chains .
- Biological profiling : Test against multiple targets (e.g., anticonvulsant, antimicrobial) to identify selectivity patterns .
- QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate physicochemical properties with activity .
- Meta-analysis : Compare data across studies (e.g., hydrazide derivatives in vs. triazole hybrids in ) to identify trends in potency and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
